1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one typically involves the introduction of trifluoromethoxy groups onto a phenyl ring followed by the addition of a chloropropanone moiety. One common method involves the reaction of 2,5-dihydroxybenzaldehyde with trifluoromethyl iodide in the presence of a base to form the trifluoromethoxy groups. This intermediate is then subjected to Friedel-Crafts acylation using chloroacetyl chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanone moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Carboxylic acids or alcohols from oxidation and reduction reactions.
- Coupled products from Suzuki-Miyaura reactions.
Scientific Research Applications
1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-cancer and anti-diabetic agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance its binding affinity to proteins and enzymes, potentially inhibiting their activity. This compound may act on pathways involved in cell proliferation and apoptosis, making it a candidate for anti-cancer research .
Comparison with Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: These compounds share the trifluoromethoxy groups and have shown potential in anti-cancer and anti-diabetic research.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used extensively in promoting organic transformations and shares the trifluoromethyl motif.
Uniqueness: 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one is unique due to its specific combination of trifluoromethoxy groups and a chloropropanone moiety, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H7ClF6O3 |
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Molecular Weight |
336.61 g/mol |
IUPAC Name |
1-[2,5-bis(trifluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6O3/c12-4-3-8(19)7-5-6(20-10(13,14)15)1-2-9(7)21-11(16,17)18/h1-2,5H,3-4H2 |
InChI Key |
SFMNDQKDGQRBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)CCCl)OC(F)(F)F |
Origin of Product |
United States |
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